molecular formula C23H31ClN2O2 B6297289 Fmoc-DAOc HCl CAS No. 1823482-89-8

Fmoc-DAOc HCl

Cat. No.: B6297289
CAS No.: 1823482-89-8
M. Wt: 403.0 g/mol
InChI Key: FCSZBFCMMQCLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-DAOc HCl: is a compound that includes the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a specific amino acid derivative. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process. The hydrochloride (HCl) form ensures the compound’s stability and solubility in aqueous solutions.

Mechanism of Action

Target of Action

The primary target of Fmoc-DAOc HCl is the amine group in organic synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group that is frequently used to protect amines . This protection is crucial during the synthesis of complex molecules, where the amine group needs to be shielded from reacting with other functional groups .

Mode of Action

The Fmoc group interacts with its target, the amine, through a process known as Fmoc protection . This involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a carbamate . The Fmoc group can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Biochemical Pathways

The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . It acts as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the Fmoc group’s action is the protection of the amine group, allowing for the successful synthesis of complex molecules . After the synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The Fmoc group is base-labile, meaning it is removed in basic conditions . Therefore, the pH of the environment significantly impacts the stability and efficacy of this compound. Additionally, the reaction of the amine with Fmoc-Cl to introduce the Fmoc group is sensitive to moisture and heat , highlighting the importance of carefully controlled conditions during synthesis.

Scientific Research Applications

Chemistry: Fmoc-DAOc HCl is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS. It allows for the precise assembly of amino acid sequences, facilitating the study of protein structure and function .

Biology: In biological research, this compound is used to create peptide-based hydrogels and other biomaterials. These materials are employed in cell culture, tissue engineering, and drug delivery systems .

Medicine: The compound is utilized in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists. Its role in SPPS enables the production of complex peptides with potential medical applications .

Industry: this compound is used in the production of various industrial enzymes and biocatalysts. Its application in SPPS allows for the efficient synthesis of these proteins on a large scale .

Comparison with Similar Compounds

    Boc-DAOc HCl: Uses tert-butyloxycarbonyl (Boc) as the protecting group.

    Cbz-DAOc HCl: Uses benzyloxycarbonyl (Cbz) as the protecting group.

Uniqueness: Fmoc-DAOc HCl is unique due to its stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly suitable for SPPS, where mild deprotection conditions are essential to avoid damaging sensitive peptide sequences .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(8-aminooctyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2.ClH/c24-15-9-3-1-2-4-10-16-25-23(26)27-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22H,1-4,9-10,15-17,24H2,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSZBFCMMQCLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.